2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride
Overview
Description
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride is a heterocyclic compound that features a piperidine ring, an oxadiazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride typically involves multiple steps. One common approach includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a nitrile intermediate.
Reduction: The nitrile is reduced using sodium and ammonium chloride in ethanol to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Trimethylsilyl cyanide (TMSCN) in acetonitrile with triethylamine as a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its unique structural features.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Pharmaceutical Industry: It serves as a building block for the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-based compound with anticancer activity.
Matrine: A piperidine alkaloid with various pharmacological effects.
Uniqueness
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride is unique due to its combination of piperidine, oxadiazole, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
5-piperidin-2-yl-3-pyrimidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O.ClH/c1-2-5-12-8(4-1)11-15-10(16-17-11)9-13-6-3-7-14-9;/h3,6-8,12H,1-2,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROGLFBTABXCBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=NC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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